molecular formula C13H9NS B2656435 2-(3-Thienyl)quinoline CAS No. 104967-53-5

2-(3-Thienyl)quinoline

Cat. No.: B2656435
CAS No.: 104967-53-5
M. Wt: 211.28
InChI Key: GOZDBEWLGVYIRG-UHFFFAOYSA-N
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Description

2-(3-Thienyl)quinoline is a heterocyclic compound that combines the structural features of both quinoline and thiophene. Quinoline is an aromatic nitrogen-containing heterocycle, while thiophene is a sulfur-containing five-membered ring. The fusion of these two rings results in a compound with unique chemical and physical properties, making it of significant interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Thienyl)quinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a Friedländer synthesis can be employed, where an aniline derivative reacts with a carbonyl compound in the presence of an acid catalyst to form the quinoline ring . The thiophene ring can be introduced through a subsequent cyclization reaction.

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of transition metal catalysts, such as palladium or copper, can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Thienyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and thiophene rings. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2-carboxylic acid, while reduction can produce this compound derivatives with reduced functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Properties
Quinoline derivatives, including 2-(3-Thienyl)quinoline, have been studied for their antiviral activities. Research indicates that quinoline compounds exhibit significant efficacy against various viruses such as the Zika virus and human immunodeficiency virus. These compounds function by inhibiting viral replication and interfering with viral entry into host cells, making them promising candidates for antiviral drug development .

Anticancer Activity
The compound has also shown potential as an anticancer agent. In vitro studies have demonstrated that certain derivatives of this compound exhibit cytotoxic effects against multiple cancer cell lines. For instance, compounds derived from this scaffold have been tested against Hep 3B (hepatoma), HL-60 (leukemia), and SK-MEL-5 (melanoma) cells, with some showing IC50 values in the low micromolar range, indicating strong antiproliferative activity .

Mechanism of Action
The mechanism of action for these anticancer effects often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division. Structure-activity relationship (SAR) studies suggest that modifications at specific positions on the quinoline ring can enhance potency and selectivity against cancer cells .

Synthetic Methods

The synthesis of this compound typically involves several methods, including:

  • Rh(III)-Catalyzed Reactions : This method allows for efficient dimerization of 2-alkynylanilines to yield quinoline derivatives under aerobic conditions, demonstrating high atom economy and good yields .
  • Cascade Annulation Techniques : These approaches utilize various catalysts to facilitate regioselective reactions that produce substituted quinolines, enhancing the diversity of potential derivatives .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in various applications:

  • Case Study on Antiviral Activity : A study focused on the antiviral properties of quinoline derivatives showed that modifications at the C-2 position significantly impacted their efficacy against HIV. The study utilized a comprehensive screening process to identify lead compounds with desirable pharmacological profiles .
  • Anticancer Efficacy Evaluation : In another study evaluating the cytotoxicity of thienoquinoline derivatives, researchers found that specific analogs demonstrated selective toxicity against cancer cell lines while sparing normal cells. The study employed both in vitro assays and molecular docking studies to elucidate the binding interactions within the target proteins involved in cell proliferation .

Summary of Findings

Application AreaKey Findings
Antiviral ActivityEffective against Zika virus and HIV; inhibits viral replication.
Anticancer ActivityPotent cytotoxicity against various cancer cell lines; mechanism involves tubulin inhibition.
Synthetic MethodsRh(III)-catalyzed reactions and cascade annulation techniques yield diverse derivatives efficiently.

Comparison with Similar Compounds

Uniqueness: this compound stands out due to the specific positioning of the thiophene ring, which imparts unique electronic and steric properties. This positioning can influence its reactivity and interaction with biological targets, making it a valuable compound for diverse applications .

Biological Activity

2-(3-Thienyl)quinoline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment and antimicrobial applications. This article synthesizes current research findings, case studies, and data tables to provide an authoritative overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a quinoline core substituted with a thienyl group at the 2-position. This structural arrangement is critical for its biological activity, as modifications to the quinoline nucleus can significantly influence its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential of thieno[3,2-c]quinolines, including this compound, as selective inhibitors of RET kinase, which is implicated in various cancers, including medullary thyroid cancer (MTC).

  • In Vitro Studies : A study reported that thieno[3,2-c]quinolines exhibited antiproliferative effects on RET-dependent MTC cell lines. Compounds were synthesized and tested for their ability to inhibit cell growth, with some derivatives showing IC50 values in the micromolar range. Specifically, compounds 6a–d demonstrated significant anticancer properties with IC50 values below 100 μM .
  • Mechanism of Action : The mechanism involves the inhibition of cell cycle progression without significantly affecting apoptosis markers in cancer cells. Flow cytometry analysis indicated that treated cells did not show substantial differences in cell cycle phases compared to controls .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research indicates that modifications at the C-2 position of quinolines can enhance their activity against resistant bacterial strains.

  • Efflux Pump Inhibition : A derivative of this compound has been shown to act as an efflux pump inhibitor (EPI) against Staphylococcus aureus, enhancing the efficacy of existing antibiotics like ciprofloxacin. This compound exhibited a significant improvement in EPI activity when compared to earlier derivatives .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity:

Compound Activity Type IC50 Value (µM) Notes
6aAnticancer<100Effective against RET-dependent MTC
6bAnticancerMost activeSignificant binding affinity to RET
37aAntimicrobial (EPI)Improved by 16-foldEnhances antibiotic efficacy

Case Studies

  • RET Kinase Inhibition : In a study focusing on RET kinase inhibition, compounds derived from thieno[3,2-c]quinolines were synthesized and evaluated for their antiproliferative effects on MTC cells. The most active compound showed promising results in inhibiting tumor cell growth .
  • Resistance Mechanisms : Another study investigated the use of quinoline derivatives as EPIs against fluoroquinolone-resistant Staphylococcus aureus. The findings suggested that these compounds could restore sensitivity to antibiotics by inhibiting bacterial efflux pumps .

Properties

IUPAC Name

2-thiophen-3-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NS/c1-2-4-12-10(3-1)5-6-13(14-12)11-7-8-15-9-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZDBEWLGVYIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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